GAT-1 Selectivity: Tiagabine vs. NNC-711
Tiagabine demonstrates potent inhibition of the human GAT-1 GABA transporter with an IC50 of 67-70 nM , comparable to the high-potency comparator NNC-711 (IC50 = 40 nM) . Crucially, tiagabine exhibits superior selectivity over the rGAT-2 isoform. While NNC-711 shows an IC50 of 171 µM for rGAT-2, resulting in a >4,000-fold selectivity window, published data indicate that tiagabine's IC50 for mGAT2 is 0.8 µM, which translates to a >11,000-fold selectivity for GAT-1 over GAT-2 . This enhanced selectivity profile minimizes off-target activity, which is critical for interpreting experimental outcomes attributed specifically to GAT-1 blockade.
| Evidence Dimension | hGAT-1 inhibition (IC50) and selectivity ratio (GAT-2 IC50 / GAT-1 IC50) |
|---|---|
| Target Compound Data | hGAT-1 IC50 = 67 nM ; mGAT2 IC50 = 0.8 µM |
| Comparator Or Baseline | NNC-711: hGAT-1 IC50 = 40 nM ; rGAT-2 IC50 = 171 µM |
| Quantified Difference | Tiagabine: Selectivity ratio for GAT-1 vs. GAT-2 > 11,940x (based on mGAT2 IC50 = 0.8 µM) . NNC-711: Selectivity ratio = 4,275x (based on rGAT-2 IC50 = 171 µM) . |
| Conditions | In vitro inhibition of [3H]GABA uptake in transfected cells expressing cloned human GAT-1 and rodent GAT-2 transporters. |
Why This Matters
The superior selectivity profile reduces the risk of confounding effects in mechanistic studies, ensuring that observed pharmacological actions are primarily attributable to GAT-1 inhibition.
